2H,2'H,4H,4'H-3,3'-Spirobi[[1]benzopyran]
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Overview
Description
2H,2’H,4H,4’H-3,3’-Spirobi[1benzopyran] is a complex organic compound characterized by its unique spiro structure, which consists of two benzopyran units connected through a spiro carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H,2’H,4H,4’H-3,3’-Spirobi[1benzopyran] typically involves the reaction of appropriate precursors under controlled conditions. One common method is the condensation of 2-hydroxybenzaldehyde with a suitable ketone in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture in an organic solvent such as ethanol or toluene .
Industrial Production Methods
Industrial production of 2H,2’H,4H,4’H-3,3’-Spirobi[1benzopyran] may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2H,2’H,4H,4’H-3,3’-Spirobi[1benzopyran] undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can introduce functional groups into the benzopyran rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Nitro or halogenated benzopyran derivatives.
Scientific Research Applications
2H,2’H,4H,4’H-3,3’-Spirobi[1benzopyran] has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2H,2’H,4H,4’H-3,3’-Spirobi[1benzopyran] involves its interaction with specific molecular targets and pathways. The compound’s spiro structure allows it to fit into various biological receptors, potentially inhibiting or activating specific enzymes and signaling pathways. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 2H,2’H,4H,4’H-3,3’-Spirobi[ 1benzopyran]-6,6’-dicarboxylic acid : A derivative with additional carboxylic acid groups, enhancing its solubility and reactivity .
- 2H,2’H,4H,4’H-3,3’-Spirobi[ 1benzopyran]-4,4’-dione : An oxidized form with quinone-like properties .
Uniqueness
2H,2’H,4H,4’H-3,3’-Spirobi[1benzopyran] stands out due to its unique spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
178-23-4 |
---|---|
Molecular Formula |
C17H16O2 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
3,3'-spirobi[2,4-dihydrochromene] |
InChI |
InChI=1S/C17H16O2/c1-3-7-15-13(5-1)9-17(11-18-15)10-14-6-2-4-8-16(14)19-12-17/h1-8H,9-12H2 |
InChI Key |
UZODKQUUGXTBGF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2OCC13CC4=CC=CC=C4OC3 |
Origin of Product |
United States |
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